molecular formula C8H6Cl3N B13938492 Benzenamine, 3-(trichloroethenyl)- CAS No. 704-22-3

Benzenamine, 3-(trichloroethenyl)-

Cat. No.: B13938492
CAS No.: 704-22-3
M. Wt: 222.5 g/mol
InChI Key: FCLZQAKBHZCBDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 3-(trichloroethenyl)-, typically involves the reaction of benzenamine with trichloroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the trichloroethenyl group to the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of benzenamine, 3-(trichloroethenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(trichloroethenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce less chlorinated benzenamines .

Scientific Research Applications

Benzenamine, 3-(trichloroethenyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenamine, 3-(trichloroethenyl)-, involves its interaction with specific molecular targets. The trichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 3-(trichloroethenyl)-, is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming various derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and industrial processes .

Biological Activity

Benzenamine, 3-(trichloroethenyl)-, also known as 3-(1,2,2-trichlorovinyl)aniline hydrochloride, is a chemical compound that has garnered attention for its biological activity and potential toxicological effects. This compound is primarily recognized for its interactions with various biological systems, influencing cellular processes and metabolic pathways. This article delves into the biological activity of Benzenamine, 3-(trichloroethenyl)-, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Formula : C8H6Cl3N
  • Molecular Weight : 196.462 g/mol
  • CAS Number : [5743705]

Structural Characteristics

The compound features a trichloroethenyl group attached to a benzenamine moiety. This unique structure contributes to its reactivity and biological interactions.

Benzenamine, 3-(trichloroethenyl)- exhibits several mechanisms of action that influence cellular functions:

  • Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous xenobiotics. This interaction can lead to enzyme inhibition, resulting in the accumulation of toxic metabolites.
  • Gene Expression Modulation : The compound can alter gene expression related to oxidative stress responses and other metabolic pathways.
  • Cell Signaling Pathways : It influences various signaling pathways that regulate cellular metabolism and proliferation.

Cellular Effects

The exposure to Benzenamine, 3-(trichloroethenyl)- has been shown to cause:

  • Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Inflammation : Chronic exposure can result in sustained inflammatory responses due to persistent oxidative stress.
  • Toxicity Levels : At low doses, mild biochemical changes may occur; however, higher doses can lead to significant toxicity, including liver damage and neurotoxicity.

Dosage and Temporal Effects

Research indicates that the effects of Benzenamine vary with dosage:

  • Low Doses : May induce minor biochemical alterations without severe toxicity.
  • High Doses : Associated with severe adverse effects such as hepatotoxicity and neurotoxicity.

Additionally, long-term exposure studies reveal that the compound's effects can persist over time, leading to chronic cellular dysfunctions.

Case Study 1: Toxicological Assessment

A study conducted on animal models assessed the toxicological impact of Benzenamine at varying doses. Results indicated that:

  • Low Dose (10 mg/kg) : Minor liver enzyme alterations without evident toxicity.
  • Medium Dose (50 mg/kg) : Observable liver damage with elevated enzyme levels.
  • High Dose (100 mg/kg) : Severe hepatotoxicity and neurotoxic symptoms were noted.

These findings emphasize the importance of dosage in determining biological effects.

Case Study 2: Environmental Impact

In an environmental assessment at hazardous waste sites, Benzenamine was identified as a contaminant. Its persistence in soil and water was linked to adverse ecological effects, including bioaccumulation in aquatic organisms. The study highlighted the need for remediation strategies to mitigate its impact on ecosystems .

Table 1: Biological Activity Summary of Benzenamine, 3-(trichloroethenyl)-

Activity TypeObservations
Enzyme InteractionInhibition of cytochrome P450 enzymes
Gene ExpressionAltered expression in oxidative stress pathways
Oxidative StressInduction of reactive oxygen species
InflammationChronic inflammatory response
ToxicityDose-dependent liver damage and neurotoxicity

Table 2: Dosage Effects in Animal Models

Dose (mg/kg)Liver Enzyme LevelsToxicity Observed
10NormalNone
50ElevatedMild liver damage
100Significantly HighSevere hepatotoxicity

Properties

CAS No.

704-22-3

Molecular Formula

C8H6Cl3N

Molecular Weight

222.5 g/mol

IUPAC Name

3-(1,2,2-trichloroethenyl)aniline

InChI

InChI=1S/C8H6Cl3N/c9-7(8(10)11)5-2-1-3-6(12)4-5/h1-4H,12H2

InChI Key

FCLZQAKBHZCBDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl

Origin of Product

United States

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